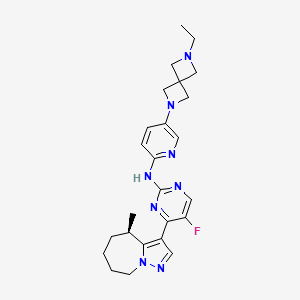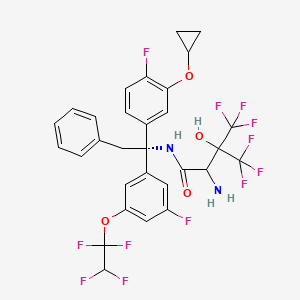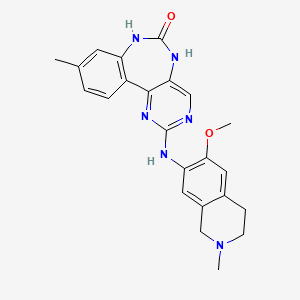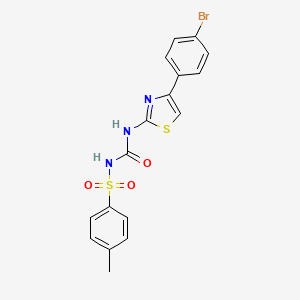![molecular formula C12H12N4O3S B12428055 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene ring, a triazole ring, and a piperidine-2,6-dione moiety
Vorbereitungsmethoden
The synthesis of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxythiophene Ring: This step involves the methoxylation of thiophene derivatives under specific conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition.
Coupling of the Rings: The methoxythiophene and triazole rings are then coupled to form the intermediate compound.
Formation of Piperidine-2,6-dione: The final step involves the cyclization of the intermediate compound to form the piperidine-2,6-dione moiety.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Chemischer Reaktionen
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or photonic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can be compared with other similar compounds, such as:
3-[4-(4-Hydroxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
3-[4-(4-Methylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: The presence of a methyl group instead of a methoxy group can influence the compound’s physical and chemical properties.
Eigenschaften
Molekularformel |
C12H12N4O3S |
|---|---|
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |
InChI-Schlüssel |
SKUSCUALKIOIST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















